Home > Products > Screening Compounds P50939 > 2-(2-fluorophenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide
2-(2-fluorophenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide - 1428378-55-5

2-(2-fluorophenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide

Catalog Number: EVT-3098248
CAS Number: 1428378-55-5
Molecular Formula: C20H15FN4O
Molecular Weight: 346.365
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This compound is primarily investigated for its supramolecular assembly and crystal structure, particularly how hydrogen bonding leads to chain formation within the crystal lattice. [] There is no mention of specific biological activity for this compound within the provided abstract.

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor. [] This compound has shown promising antitumor activity, especially in combination with EGFR inhibitors, and has good preclinical pharmacokinetics.

2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide (D-24851)

  • Compound Description: D-24851 is a potent tubulin polymerization inhibitor currently under preclinical development. [] Its structure has been meticulously characterized using NMR spectroscopy and X-ray crystallography.

N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil)

  • Compound Description: Epirimil demonstrates promising anticonvulsant activity with low toxicity in preclinical studies. [] Its mechanism of action may involve interactions with various anticonvulsant biotargets.

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

  • Compound Description: This series of compounds are potent inhibitors of tubulin polymerization and exhibit effective antiproliferative activities against various cancer cell lines. [] One notable compound in this series, 7d, showed potent activity against HeLa, MCF-7, and HT-29 cancer cell lines and induced apoptosis in a dose-dependent manner.
  • Compound Description: This series of thienopyrimidine derivatives showed promising antimicrobial activity, surpassing the reference drug Streptomycin in agar well diffusion assays. [] Docking studies suggest their potential mechanism of action might involve binding to the 16S subunit of ribosomal RNA or tRNA (Guanine37-N1)-methyltransferase (TrmD).

2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide

  • Compound Description: This compound is primarily studied for its conformational preferences influenced by an intramolecular C—H⋯O hydrogen bond. [] No specific biological activity is mentioned in the abstract.

3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

  • Compound Description: NVP-BGJ398 is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3. [] It has demonstrated significant antitumor activity in preclinical models, particularly against bladder cancer xenografts overexpressing wild-type FGFR3.

N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines

  • Compound Description: This series of compounds are potent cyclin-dependent kinase 2 (CDK2) inhibitors. [] They exhibit sub-micromolar antiproliferative activity against various cancer cell lines. Notably, compound 15 within this series displayed strong CDK2 inhibition and significant antiproliferative effects.

N-(4-(4-substitutedphenyl)-6-(substituted aryl) pyrimidin-2-yl)-2-(2-isonicotinoylhydrazinyl) acetamide

  • Compound Description: This series of compounds, incorporating isonicotinohydrazide and a pyrimidine ring, were synthesized and evaluated for antitubercular, antimalarial, and antiprotozoal activities. [] The study aimed to explore the synergistic effects of combining these pharmacophores.
  • Compound Description: These derivatives are novel inhibitors of human respiratory syncytial virus (RSV) replication in vitro. [] They exhibit different mechanisms of action: 4-49 C inhibits membrane fusion, while 1-HB-63 targets RSV genome replication/transcription.

2-Alkylamino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones

  • Compound Description: This series of compounds was synthesized and evaluated for their bactericidal activity, specifically against crop diseases. [] The introduction of fluorine into the thieno[2,3-d]pyrimidin-4(3H)-one scaffold was explored to enhance activity.

6-(Biphenyl-4-yl)-2-[2-(indol-1-yl)ethyl]-4,5-dihydropyridazin-3(2H)-one

    5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

    • Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator, causing relaxation in ovine pulmonary artery. [] It appears to exert its effects through both sGC activation and stimulation of the sodium pump.

    3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic Acid (AM103)

    • Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. [] It exhibits potent inhibition of leukotriene synthesis both in vitro and in vivo and has shown efficacy in preclinical models of asthma.
    • Compound Description: This compound is a potential genotoxic impurity found in Osimertinib mesylate, an antineoplastic agent. [] Its presence in the drug substance is undesirable due to potential safety concerns.

    Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate

    • Compound Description: The research focuses on the crystal structure, Hirshfeld surface analysis, and DFT calculations of this compound, providing insights into its intermolecular interactions and electronic properties. [] No specific biological activity is mentioned.

    3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one Ethanol Monosolvate

    • Compound Description: This compound's crystal structure has been elucidated, revealing a 1:1 ethanol solvate. [] The arrangement of its ring systems and hydrogen bonding patterns are discussed. No biological activity is mentioned.

    4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile

      N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

      • Compound Description: Acrizanib is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor specifically designed for topical ocular delivery. [] It has shown promising therapeutic potential for treating neovascular age-related macular degeneration.

      6′-(1,3-Diphenyl-1H-pyrazol-4-yl)-7′-(1H-indol-3-ylcarbonyl)-2-oxo-1-(prop-2-en-1-yl)-5′,6′,7′,7a’-tetrahydro-1′H-spiro[indoline-3,5′-pyrrolo[1,2-c][1,3]thiazole]-7′-carbonitrile

      • Compound Description: This compound's crystal structure has been determined, revealing its conformational features and intermolecular interactions. [] No biological activity is mentioned.

      t-butyl 7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate

      • Compound Description: The crystal structure of this compound is reported, providing details about its molecular geometry and packing. [] No biological activity or other chemical properties are discussed.

      2-(3-(2-Chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl)acetohydrazide

      • Compound Description: This compound belongs to a series of thiazole derivatives containing an indole moiety and an azetidine ring, synthesized and evaluated for their antimicrobial activity. [] Their structures were confirmed by spectroscopic methods, and their antimicrobial activity was assessed using the agar disc diffusion method.

      [CuLCl2] Where L = 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine

      • Compound Description: This is a copper (II) complex synthesized with a pyrimidine-based ligand (L). [] The complex adopts a distorted square-pyramidal geometry, and its crystal structure reveals the formation of dinuclear units linked by Cu···Cl contacts.

      [4-(5-aminomethyl-2-fluorophenyl)piperidin-1-yl]-[7-fluoro-1-(2-methoxyethyl)-4-trifluoromethoxy-1H-indol-3-yl]methanone

      • Compound Description: This compound is a potent inhibitor of tryptase, a serine protease found in mast cells. [] It is under investigation for its potential therapeutic use in treating physiological conditions associated with tryptase activity.

      2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetyl Acetic Acid Derivatives

      • Compound Description: This research focuses on synthesizing various heterocyclic compounds derived from 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetyl acetic acid. [] These derivatives were synthesized through a series of reactions involving isatin-N-acetyl chloride.

      N1,n2-disubstituted n4-[4-(1-methyl-1h-indol-3-yl)-pyrimidin-2-yl]-5-methoxybenzene-1,2,4-triamine Dichloroacetate

      • Compound Description: This compound is a novel EGFR modulator with potential applications in cancer treatment. [] It exhibits inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in various cancers.

      4-(1H-Indol-3-yl)-2,6-bis(pyrazin-2-yl)pyridine

      • Compound Description: This compound's crystal structure is described, highlighting its planar conformation and intermolecular hydrogen bonding network. [] No specific biological activity is mentioned for this compound.

      (2R,Z)-2-amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide (Compound 1)

      • Compound Description: This compound is being investigated for its potential in combination therapy for cancer treatment. [] The research focuses on exploring its synergistic effects when combined with other anti-cancer agents or radiation therapy.

      6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine Derivatives

      • Compound Description: This series of compounds represents potent and selective adenosine A2A receptor antagonists. [] They show promising therapeutic potential for treating Parkinson's disease, demonstrating excellent efficacy in preclinical models of the disease.

      N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides

      • Compound Description: This series of compounds was synthesized and evaluated for their antioxidant and anti-inflammatory activities. [] They exhibited potent radical scavenging activity and inhibitory effects against soybean lipoxygenase (LOX).

      4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

      • Compound Description: This research focuses solely on reporting the crystal structure of this compound, elucidated using single-crystal X-ray diffraction analysis. [] No information on its biological activity or other chemical properties is provided.

      2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

      • Compound Description: The crystal structure of this compound is described, highlighting its molecular conformation and hydrogen bonding patterns. [] No biological activity or other chemical properties are discussed.

      N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues

      • Compound Description: This series of compounds, derived from N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine, are potent and selective dopamine D2 and D3 receptor ligands. [] They hold potential for treating Parkinson's disease due to their ability to modulate dopaminergic signaling.

      N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl)thiophene-2-carboximidamide

      • Compound Description: This compound is a potent and selective inhibitor of human neuronal nitric oxide synthase (nNOS). [] It exhibits good selectivity over other NOS isoforms and shows promise as a potential therapeutic agent for pain management.

      [[3-(aminooxoacetyl)-2-ethyl-1-(phenylmethyl)-1H-indol-4-yl]oxy]acetate (LY315920/S-5920)

      • Compound Description: LY315920/S-5920 is a potent and selective secretory phospholipase A2 (sPLA2) inhibitor, representing a novel class of anti-inflammatory agents (SPIs). [] It exhibits inhibitory activity against various inflammatory mediators and is under clinical evaluation for its therapeutic potential in inflammatory diseases.

      N-((1-(phenylsulfonyl)-3-(phenylthio)-1H-indol-2-yl)methyl)acetamide

      • Compound Description: This compound has been analyzed using vibrational spectroscopic techniques and quantum chemical calculations to understand its structural and electronic properties. [] No specific biological activity is discussed.

      N-((3-methyl-1-(phenylsulfonyl)-1H-indol-2-yl)methyl)acetamide (N3MP2MA)

      • Compound Description: N3MP2MA has undergone FTIR and FT Raman vibrational analysis along with quantum chemical calculations to determine its structural and electronic properties. [] The research focused on analyzing its vibrational modes and electronic structure.

      5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

      • Compound Description: HNPC-A9229 is a novel pyrimidin-4-amine fungicide discovered through optimization efforts around tebufenpyrad. [] It displays superior fungicidal activity against Puccinia sorghi and Erysiphe graminis compared to commercial fungicides like diflumetorim, tebuconazole, flusilazole, and isopyrazam. Moreover, it exhibits low toxicity to rats, making it a promising candidate for fungicide development.

      4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine

      • Compound Description: This compound has been synthesized and characterized by X-ray crystallography. [] It demonstrates promising antitumor activity, specifically against the HeLa cell line, as determined by preliminary biological tests.

      Properties

      CAS Number

      1428378-55-5

      Product Name

      2-(2-fluorophenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide

      IUPAC Name

      2-(2-fluorophenyl)-N-(6-indol-1-ylpyrimidin-4-yl)acetamide

      Molecular Formula

      C20H15FN4O

      Molecular Weight

      346.365

      InChI

      InChI=1S/C20H15FN4O/c21-16-7-3-1-6-15(16)11-20(26)24-18-12-19(23-13-22-18)25-10-9-14-5-2-4-8-17(14)25/h1-10,12-13H,11H2,(H,22,23,24,26)

      InChI Key

      HZHWFHUROWGULX-UHFFFAOYSA-N

      SMILES

      C1=CC=C2C(=C1)C=CN2C3=NC=NC(=C3)NC(=O)CC4=CC=CC=C4F

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.